

Disperse Red 11: Application Notes and Protocols for Cosmetic and Pharmaceutical Research

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Compound of Interest

Compound Name: Disperse Red 11

Cat. No.: B1330411

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Introduction

Disperse Red 11, chemically known as 1,4-diamino-2-methoxyanthraquinone, is a synthetic anthraquinone dye.[1][2][3] It is recognized for its use as a red colorant in the plastics and textile industries.[4][5] Beyond these applications, **Disperse Red 11** has garnered attention in cosmetic and pharmaceutical research due to its dyeing properties and interactions with biological systems. This document provides detailed application notes and protocols for its use in these research fields, with a focus on quantitative data, experimental methodologies, and visual representations of workflows and pathways.

Physicochemical Properties

Property	Value	Reference
Chemical Formula	C ₁₅ H ₁₂ N ₂ O ₃	
Molecular Weight	268.27 g/mol	
CAS Number	2872-48-2	
Appearance	Red powder	
Solubility	Water-insoluble, soluble in ethanol and acetone.	

Applications in Cosmetic Research

Disperse Red 11 is utilized in cosmetic formulations, particularly in hair dyes. Its application is primarily due to its ability to impart a stable red color.

Formulation and Analysis

While specific concentrations in commercial products are proprietary, laboratory-scale formulations can be developed for research purposes. The concentration of **Disperse Red 11** in a cosmetic formulation can be determined using High-Performance Liquid Chromatography (HPLC).

Protocol: Quantitative Analysis of **Disperse Red 11** in a Cosmetic Matrix via HPLC

This protocol outlines a general method for the quantification of **Disperse Red 11** in a cosmetic sample.

1. Instrumentation and Materials:

- HPLC system with a UV-Vis or Photodiode Array (PDA) detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
- HPLC-grade acetonitrile, methanol, and water
- **Disperse Red 11** reference standard

- Sample cosmetic matrix (e.g., hair dye, cream)

- Volumetric flasks, pipettes, and syringes

- Syringe filters (0.45 μ m)

2. Standard Preparation:

- Stock Solution (1000 μ g/mL): Accurately weigh 10 mg of **Disperse Red 11** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 μ g/mL) by diluting the stock solution with the mobile phase.

3. Sample Preparation:

- Accurately weigh a known amount of the cosmetic sample.
- Extract the dye using a suitable solvent such as methanol or acetonitrile. Sonication may be used to improve extraction efficiency.
- Centrifuge the extract to separate any undissolved matrix components.
- Filter the supernatant through a 0.45 μ m syringe filter before injection.

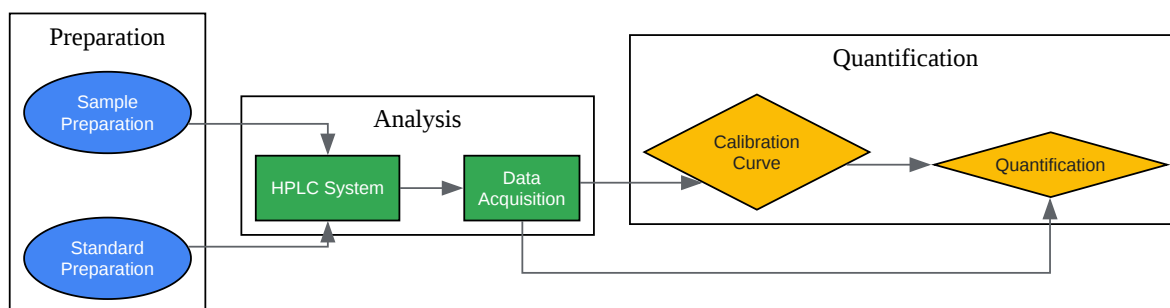
4. HPLC Conditions:

- Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient will depend on the column and system and should be optimized.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 $^{\circ}$ C
- Detection Wavelength: Determined by the UV-Vis spectrum of **Disperse Red 11** (typically around 500 nm).
- Injection Volume: 10-20 μ L

5. Analysis:

- Inject the prepared standards to generate a calibration curve.
- Inject the prepared sample solutions.
- Quantify the amount of **Disperse Red 11** in the sample by comparing its peak area to the calibration curve.

Experimental Workflow for HPLC Analysis



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Caption: Workflow for the quantitative analysis of **Disperse Red 11** using HPLC.

Applications in Pharmaceutical Research

The potential of **Disperse Red 11** in pharmaceutical research is being explored, particularly in drug delivery systems and as a biological stain. Its hydrophobicity makes it a candidate for encapsulation in nanoparticle-based drug delivery systems for hydrophobic drugs.

Protocol: Encapsulation of a Hydrophobic Agent (using **Disperse Red 11** as a model) in Polymeric Nanoparticles

This protocol describes the emulsification-solvent evaporation method for encapsulating a hydrophobic agent, using **Disperse Red 11** as a model compound.

1. Materials:

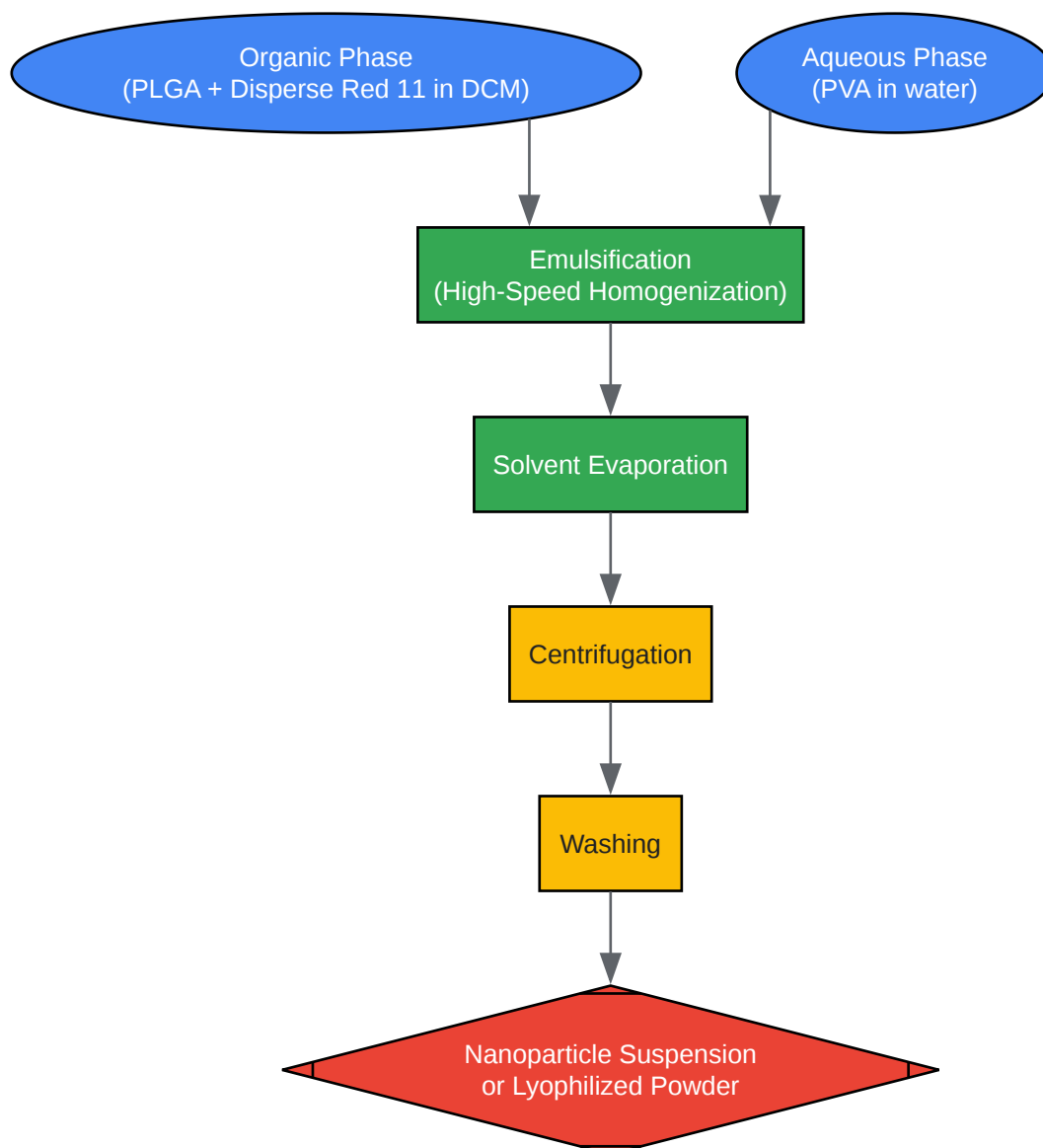
- Poly(lactic-co-glycolic acid) (PLGA)
- **Disperse Red 11**
- Dichloromethane (DCM)
- Poly(vinyl alcohol) (PVA)
- Deionized water
- High-speed homogenizer
- Magnetic stirrer
- Centrifuge

2. Procedure:

- Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of **Disperse Red 11** in 5 mL of DCM.
- Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in 50 mL of deionized water.
- Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm) for 5 minutes to form an oil-in-water emulsion.
- Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
- Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
- Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water three times by repeated centrifugation and resuspension.

- Storage: Resuspend the final nanoparticle pellet in deionized water or lyophilize for long-term storage.

Experimental Workflow for Nanoparticle Encapsulation



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Caption: Workflow for the encapsulation of a hydrophobic agent in polymeric nanoparticles.

Toxicological Profile and Assessment

Understanding the toxicological profile of **Disperse Red 11** is crucial for its safe application in both cosmetics and pharmaceuticals.

Acute Toxicity Data

Species	Route	LD50	Reference
Rat (female)	Oral	>5 g/kg	
Rat (male)	Oral	0.7 - 1.0 g/kg	
Rat (female)	Dermal	>5 g/kg	
Rabbit	Dermal	>2 g/kg	

Skin and Eye Irritation

- Eye Irritation (Rabbit): Negative.
- Dermal Irritation (Rabbit): Mildly to moderately irritating, depending on the dye lot.

Protocol: In Vitro Skin Irritation Test (OECD TG 439)

This protocol is a summary of the OECD Test Guideline 439 for assessing the skin irritation potential of a chemical using a reconstructed human epidermis (RhE) model.

1. Principle: The test chemical is applied topically to a three-dimensional RhE model. The subsequent cell viability is measured to determine the irritant potential. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

2. Materials:

- Reconstructed human epidermis (RhE) tissue models
- Assay medium
- Test substance (**Disperse Red 11**)
- Positive control (e.g., 5% Sodium Dodecyl Sulfate)

- Negative control (e.g., Phosphate Buffered Saline)
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Isopropanol or other suitable solvent to dissolve formazan

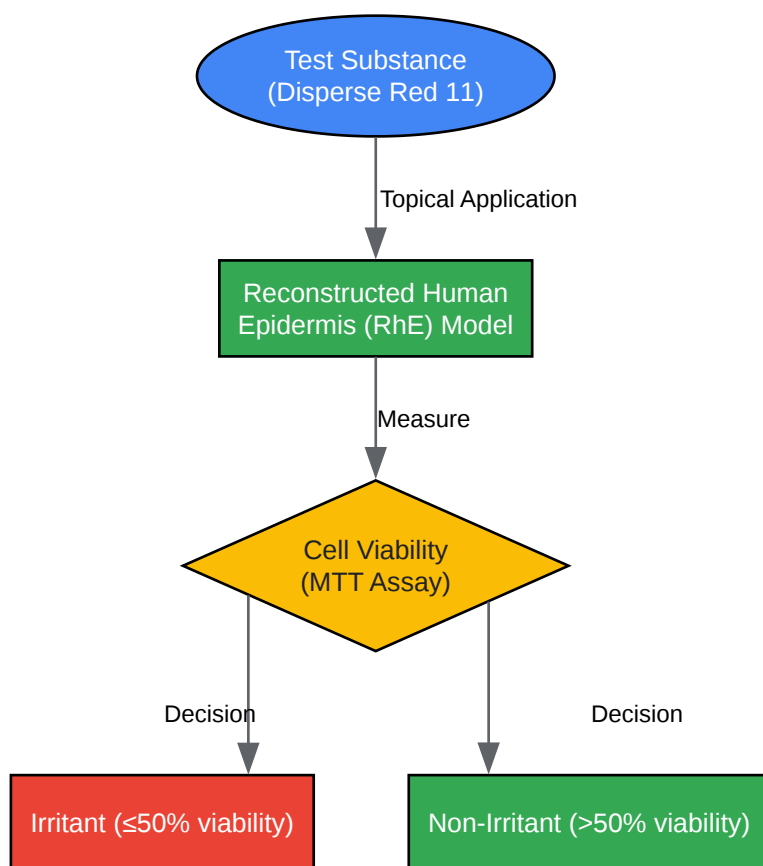
3. Procedure:

- Pre-incubation: Equilibrate the RhE tissues in assay medium.
- Application of Test Substance: Apply the test substance (e.g., 10-30 μ L or mg) to the surface of the RhE tissue.
- Incubation: Incubate for a defined period (e.g., 60 minutes).
- Rinsing: Thoroughly rinse the tissues to remove the test substance.
- Post-incubation: Incubate the tissues in fresh medium for approximately 42 hours.
- MTT Assay: Transfer the tissues to a solution of MTT and incubate for 3 hours. Viable cells will convert the yellow MTT to a blue formazan precipitate.
- Extraction: Extract the formazan from the tissues using a solvent.
- Measurement: Measure the optical density (OD) of the extracted formazan using a plate reader.

4. Data Analysis:

- Calculate the percentage of cell viability for each tissue relative to the negative control.
- A substance is classified as an irritant if the mean cell viability is less than or equal to 50%.

Logical Relationship for Skin Irritation Assessment



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Caption: Decision logic for classifying a substance as a skin irritant based on in vitro testing.

Mutagenicity

The mutagenic potential of **Disperse Red 11** has been evaluated in several studies, with conflicting results.

Assay	Result	Reference
Ames test (Salmonella typhimurium)	Mixed (negative and positive in one strain)	
Mouse lymphoma cell assay	Positive (increased mutants and micronuclei)	
Chinese hamster ovary cell assay	Positive (increased sister-chromatid-exchange)	

The variability in Ames test results may be due to contaminants in different dye lots.

Protocol: Bacterial Reverse Mutation Test (Ames Test)

This is a generalized protocol for the Ames test to assess the mutagenic potential of a substance.

1. Principle: The test uses strains of *Salmonella typhimurium* that are auxotrophic for histidine (cannot synthesize it). The bacteria are exposed to the test substance and plated on a histidine-deficient medium. Only bacteria that have undergone a reverse mutation to a prototrophic state will be able to grow and form colonies. An increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

2. Materials:

- Histidine-dependent strains of *Salmonella typhimurium* (e.g., TA98, TA100)
- Test substance (**Disperse Red 11**)
- Positive controls (known mutagens)
- Negative control (solvent)
- S9 fraction (for metabolic activation)
- Minimal glucose agar plates
- Top agar

3. Procedure:

- Preparation: Prepare dilutions of the test substance.
- Exposure: In a test tube, combine the bacterial strain, the test substance dilution, and either S9 mix or a buffer.
- Incubation: Incubate the mixture.

- Plating: Mix the contents of the tube with molten top agar and pour it over the surface of a minimal glucose agar plate.
- Incubation: Incubate the plates for 48-72 hours at 37°C.
- Colony Counting: Count the number of revertant colonies on each plate.

4. Data Analysis:

- A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the background (negative control).

Conclusion

Disperse Red 11 is a versatile dye with established use in the cosmetic industry and emerging potential in pharmaceutical research. Its application necessitates a thorough understanding of its safety profile. The protocols and data presented in this document provide a framework for researchers to conduct further investigations into the applications and safety of **Disperse Red 11**. It is essential to adhere to established guidelines and perform thorough validation of any analytical or toxicological method.

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